molecular formula C16H27NO4 B3183356 (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid CAS No. 934470-83-4

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Cat. No. B3183356
CAS RN: 934470-83-4
M. Wt: 297.39 g/mol
InChI Key: PVYGHRWCXWTYGS-STQMWFEESA-N
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Description

“(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid” is a complex organic compound. It’s a derivative of pyrrolidine, which is a cyclic amine . The “Boc” in the name stands for tert-butoxycarbonyl, which is a protecting group used in organic synthesis .

Scientific Research Applications

Chemical Synthesis and Modification

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a compound that may be utilized in various chemical synthesis and modification processes. The saturated pyrrolidine ring, a common structure in medicinal chemistry, offers opportunities for the development of compounds targeting the central nervous system (CNS). The versatility of the pyrrolidine scaffold, due to its sp^3-hybridization and contribution to stereochemistry, supports the exploration of pharmacophore space and enhances three-dimensional molecular coverage. This adaptability is crucial for the synthesis of bioactive molecules with selective target interactions, highlighting the compound's potential in drug discovery efforts focusing on novel biologically active compounds (Li Petri et al., 2021).

Biocatalysis and Enzymatic Studies

The compound's structure may also play a significant role in biocatalysis and enzymatic studies. The presence of carboxylic acid groups in similar molecules has been shown to affect biocatalyst inhibition, with research indicating that carboxylic acids can become inhibitory to microbes at concentrations below desired yields. This inhibition is notable in the context of fermentative production of biorenewable chemicals, where understanding the interaction between carboxylic acids and microbial enzymes is critical. Such insights can guide the engineering of more robust microbial strains for industrial applications, demonstrating the compound's relevance in biotechnological innovations (Jarboe et al., 2013).

Photocatalysis and Material Science

Further, (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid could potentially contribute to material science, particularly in the fabrication and modification of photocatalysts. While the direct application of this compound in photocatalysis is not highlighted, the modification strategies for enhancing the visible light-driven photocatalytic performance of materials, as discussed in the context of (BiO)_2CO_3-based photocatalysts, can provide a framework for utilizing similar compounds in developing advanced materials. These strategies include doping with nonmetals and creating heterojunctions to improve photocatalytic activity, which could be applicable in optimizing materials synthesized from or incorporating pyrrolidine derivatives (Ni et al., 2016).

properties

IUPAC Name

(2S,4R)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGHRWCXWTYGS-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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